6-Bromo-4-methyl-1,4-benzoxazin-3-one
Overview
Description
6-Bromo-4-methyl-1,4-benzoxazin-3-one is a chemical compound with the empirical formula C8H6BrNO2 . It is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. After washing with water, the mixture is extracted several times with CHCl3. The combined extracts are then dried over anhydrous Na2SO4 and evaporated in a vacuum to obtain a white solid product .Molecular Structure Analysis
The molecular weight of this compound is 228.04 . Its SMILES string is Brc1ccc2OCC(=O)Nc2c1, and its InChI key is UQCFMEFQBSYDHY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 220-225 °C . It appears as an off-white to tan solid .Scientific Research Applications
Synthesis of Biological Compounds
6-Bromo-4-methyl-1,4-benzoxazin-3-one serves as a key intermediate in the synthesis of various dynamic compounds. For instance, its reactions with mono- and di-dentate nitrogen nucleophiles lead to the production of quinazolinones, which are anticipated to possess interesting biological activities (El-Hashash, Azab, & Morsy, 2016). Similarly, its role in the synthesis of antimicrobial quinazolinones highlights its importance in creating compounds with potential therapeutic applications (Patel, Mistry, & Desai, 2006).
Chemoselective Behavior
The chemoselective behavior of this compound towards amines, Schiff bases, and azines showcases its versatility in organic synthesis. It undergoes unique cleavage reactions, leading to the formation of various compounds, thus offering insights into novel synthetic pathways (Derbala, 1996).
Material Science and Electrochemical Properties
In the realm of material science, this compound is used in the synthesis of copper(II) complexes, which are studied for their spectral, electrochemical, and magnetic properties. These studies contribute to the development of materials with potential applications in various industries, including electronics and pharmacology (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Hypolipidemic Properties
Research into the hypolipidemic, hypocholesterolemic, and high-density lipoprotein elevating properties of derivatives of benzoxazin-4-ones, including those substituted at the 6-position with a bromine atom, illustrates the compound's potential in the development of treatments for lipid disorders (Fenton et al., 1989).
Mechanism of Action
Target of Action
The primary target of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is the enzyme renin . Renin is a protein and enzyme secreted by the kidneys that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it regulates the body’s mean arterial blood pressure.
Mode of Action
This compound inhibits the action of renin . By inhibiting this enzyme, it prevents the conversion of angiotensinogen, a hormone produced by the liver, to angiotensin I. Without the production of angiotensin I, the entire cascade of events leading to the production of angiotensin II is stopped. Angiotensin II is a potent vasoconstrictor, so its absence leads to a decrease in blood pressure.
Biochemical Pathways
The compound affects the renin-angiotensin system (RAS) pathway . The RAS pathway is a hormone system that regulates blood pressure and fluid balance. When this pathway is disrupted, it leads to a decrease in angiotensin II, which in turn reduces vasoconstriction and aldosterone production. This results in a decrease in blood pressure and an increase in fluid excretion, which can help manage conditions like hypertension.
Pharmacokinetics
Compounds with a 2-methyl-2-aryl substitution pattern, like this compound, generally exhibit good permeability, solubility, and metabolic stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the action of this compound is a decrease in blood pressure . By inhibiting the production of angiotensin II, a potent vasoconstrictor, the compound causes vasodilation, or the widening of blood vessels. This leads to a decrease in vascular resistance, which lowers blood pressure.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Bromo-4-methyl-1,4-benzoxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule renin inhibitors . The nature of these interactions involves binding to specific active sites on enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain enzymes, leading to altered metabolic pathways and changes in gene expression . These effects can result in modifications to cellular growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby blocking their activity and leading to downstream effects on cellular processes . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response. Toxicity studies have indicated that excessive doses can cause significant cellular damage and organ toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for effective drug development.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.
Properties
IUPAC Name |
6-bromo-4-methyl-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVXLTXGIDUXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682426 | |
Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24036-47-3 | |
Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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